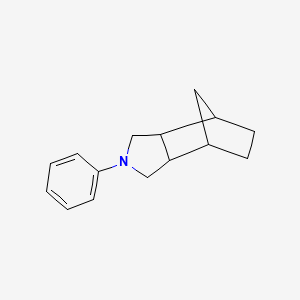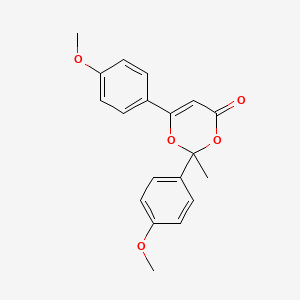
2-Hydroxy-6-(12-phenyldodecyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-6-(12-phenyldodecyl)benzoic acid is an organic compound that belongs to the class of hydroxybenzoic acids. This compound is characterized by a benzoic acid core substituted with a hydroxy group at the 2-position and a long alkyl chain with a phenyl group at the 12th carbon. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-6-(12-phenyldodecyl)benzoic acid can be achieved through several methods. One common approach involves the alkylation of 2-hydroxybenzoic acid with a suitable alkyl halide, such as 12-phenyldodecyl bromide, in the presence of a base like potassium carbonate. The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-6-(12-phenyldodecyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 2-oxo-6-(12-phenyldodecyl)benzoic acid.
Reduction: Formation of 2-hydroxy-6-(12-phenyldodecyl)benzyl alcohol.
Substitution: Formation of various substituted benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-6-(12-phenyldodecyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the formulation of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-6-(12-phenyldodecyl)benzoic acid involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the long alkyl chain can interact with lipid membranes, potentially disrupting their structure and function. The phenyl group may also participate in π-π interactions with aromatic residues in proteins, influencing their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxybenzoic acid (Salicylic acid): Lacks the long alkyl chain and phenyl group.
6-Hydroxy-2-naphthoic acid: Similar structure but with a naphthalene core.
2-Hydroxy-6-pentadecylbenzoic acid: Similar structure but with a different alkyl chain length.
Uniqueness
2-Hydroxy-6-(12-phenyldodecyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the long alkyl chain with a phenyl group enhances its lipophilicity and potential interactions with biological membranes, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
76261-17-1 |
|---|---|
Molekularformel |
C25H34O3 |
Molekulargewicht |
382.5 g/mol |
IUPAC-Name |
2-hydroxy-6-(12-phenyldodecyl)benzoic acid |
InChI |
InChI=1S/C25H34O3/c26-23-20-14-19-22(24(23)25(27)28)18-13-8-6-4-2-1-3-5-7-10-15-21-16-11-9-12-17-21/h9,11-12,14,16-17,19-20,26H,1-8,10,13,15,18H2,(H,27,28) |
InChI-Schlüssel |
IYAGAWGPLSSYQI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCCCCCCCCCCCC2=C(C(=CC=C2)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(3,4-Dimethylphenyl)piperazin-1-yl]pyridin-3-amine](/img/structure/B14434995.png)
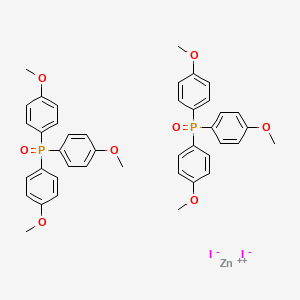
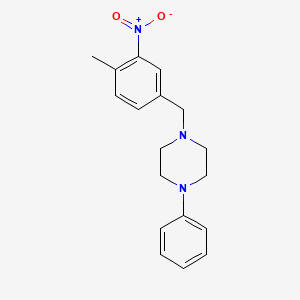
![{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl}hydrazine](/img/structure/B14435009.png)
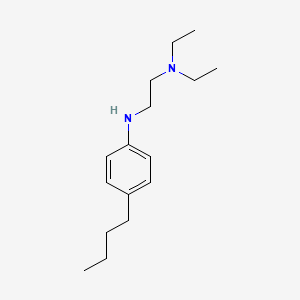
![2-(dimethylamino)-1-[9-(2-phenylethyl)-1,8-diazatetracyclo[8.6.1.02,7.014,17]heptadeca-2,4,6,10,12,14(17)-hexaen-8-yl]ethanone;oxalic acid](/img/structure/B14435016.png)

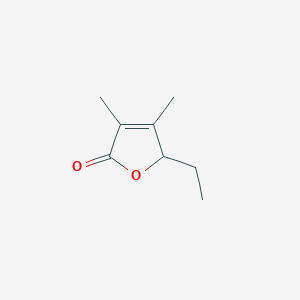
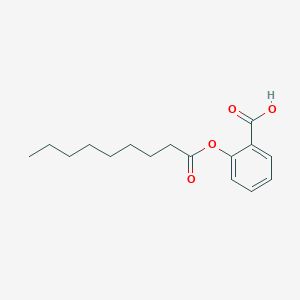

![6a-Methyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene](/img/structure/B14435044.png)

